1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Description
1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a 2-chlorophenyl group and a carbonitrile substituent at the 1-position of the ring, along with a ketone group at the 3-position. This structure combines aromatic, electron-withdrawing (chlorine), and polar (carbonitrile, ketone) functional groups, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWZSTBBPPMCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339444-10-8 | |
| Record name | 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclobutanone under specific conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with cyclobutanone to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the functional groups present and the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and physical properties of 1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile and its analogs:
*Calculated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Halogen vs. Methoxy Groups : The 2-chlorophenyl group (electron-withdrawing) reduces electron density on the aromatic ring compared to the 2-methoxyphenyl analog (electron-donating). This difference impacts solubility, with methoxy likely enhancing polar solvent compatibility .
- Halogen Type : The bromine atom in the para-substituted analog increases molecular weight by ~44 g/mol compared to chlorine, leading to stronger London dispersion forces and higher melting/boiling points .
- Ketone Presence: The 3-oxo group in the target compound introduces a reactive ketone, enabling enolate formation for further functionalization—a feature absent in 1-(2-chlorophenyl)cyclobutanecarbonitrile .
Biological Activity
1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile, with the CAS number 1339444-10-8, is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group, a ketone group, and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C11H8ClN
- Molecular Weight: 205.64 g/mol
- Structure: The compound features a cyclobutane core with a ketone and nitrile functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl substituent may enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.
Biological Activity Overview
Research indicates that this compound could exhibit various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against specific strains.
- Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects: It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation of cancer cells | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Study 1: Antimicrobial Activity
In a study examining the antibacterial effects of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of growth at concentrations above 50 µg/mL.
Case Study 2: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed promising results:
- In vitro studies demonstrate its ability to induce apoptosis in cancer cells through mitochondrial pathways.
- In vivo studies are needed to confirm these findings and assess the therapeutic window and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
